N',N'-dibutyl-N-hydroxyguanidine
Description
N',N'-Dibutyl-N-hydroxyguanidine is a guanidine derivative characterized by two butyl groups attached to the terminal nitrogen atoms and a hydroxyl group on the central nitrogen. Guanidines are strong organic bases due to their resonance-stabilized conjugate acid, making them valuable in catalysis, pharmaceuticals, and solvent extraction.
Properties
CAS No. |
29044-29-9 |
|---|---|
Molecular Formula |
C9H21N3O |
Molecular Weight |
187.28 g/mol |
IUPAC Name |
1,1-dibutyl-2-hydroxyguanidine |
InChI |
InChI=1S/C9H21N3O/c1-3-5-7-12(8-6-4-2)9(10)11-13/h13H,3-8H2,1-2H3,(H2,10,11) |
InChI Key |
WEANSTPNMSNOIE-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCN(CCCC)/C(=N/O)/N |
Canonical SMILES |
CCCCN(CCCC)C(=NO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’,N’-dibutyl-N-hydroxyguanidine typically involves the reaction of dibutylamine with cyanamide, followed by hydroxylation. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for N’,N’-dibutyl-N-hydroxyguanidine are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring that the reaction conditions are optimized for large-scale production. This may include the use of continuous flow reactors and automated systems to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
N’,N’-dibutyl-N-hydroxyguanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the presence of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
N’,N’-dibutyl-N-hydroxyguanidine has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: This compound is studied for its potential biological activities, including its interaction with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the modulation of nitric oxide synthase activity.
Mechanism of Action
The mechanism of action of N’,N’-dibutyl-N-hydroxyguanidine involves its interaction with molecular targets such as nitric oxide synthase. It acts as an inhibitor of this enzyme, thereby modulating the production of nitric oxide. This interaction is crucial for its potential therapeutic effects, particularly in conditions where nitric oxide levels need to be regulated .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Guanidine Derivatives
Substituent Effects on Physicochemical Properties
N,N'-Di-Boc-N"-Triflylguanidine ()
- Structure : Features tert-butoxycarbonyl (Boc) protecting groups and a triflyl (trifluoromethanesulfonyl) moiety.
- Properties : Melting point = 124°C; Boc groups enhance stability during synthetic procedures, while the triflyl group increases electrophilicity.
- Applications : Used as a precursor in peptide synthesis and protecting-group strategies .
N,N'-Dicyclohexyl-N''-Isotridecylguanidine ()
- Structure : Cyclohexyl and isotridecyl substituents impart extreme lipophilicity.
- Properties : High thermal stability (decomposition >200°C), suited for caustic environments.
- Applications : Solvent extraction processes for nuclear waste treatment due to resistance to degradation .
N''-Phenyl-N,N,N',N'-tetramethylguanidine ()
- Structure : Phenyl and methyl groups provide a mix of aromatic and aliphatic character.
- Applications: Catalysis in organic reactions, such as Knoevenagel condensations .
N-(4,6-Dimethylpyrimidin-2-yl)-N''-hydroxyguanidine ()
Key Comparative Insights
Lipophilicity :
- Butyl groups in N',N'-dibutyl-N-hydroxyguanidine likely offer intermediate lipophilicity compared to isotridecyl (high) and Boc (low due to ester groups). This balance may suit applications requiring both organic solubility and moderate polarity .
Hydrogen Bonding :
- The hydroxyl group distinguishes this compound from Boc-protected or fully alkylated analogs, enabling hydrogen bonding. This could enhance interactions in catalytic or biological systems .
Thermal and Chemical Stability :
- Boc and triflyl groups in improve stability during synthesis, whereas cyclohexyl/isotridecyl substituents () enhance thermal resistance. The butyl-hydroxy combination may limit stability in harsh conditions compared to these analogs .
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